2-[(4-chlorophenyl)sulfanyl]-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]acetamide
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Overview
Description
2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid.
Introduction of the Naphthalene Group: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl group onto the benzotriazole core.
Formation of the Final Compound: The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique combination of aromatic and heterocyclic structures makes it a candidate for use in organic semiconductors or as a building block for advanced materials.
Chemical Research: The compound can be used as a model system for studying reaction mechanisms, particularly those involving aromatic substitution and heterocyclic chemistry.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-TRIAZOL-5-YL]ACETAMIDE
- **2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-IMIDAZOL-5-YL]ACETAMIDE
Uniqueness
The uniqueness of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or unique material properties.
Properties
Molecular Formula |
C24H17ClN4OS |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-naphthalen-1-ylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C24H17ClN4OS/c25-17-8-11-19(12-9-17)31-15-24(30)26-18-10-13-21-22(14-18)28-29(27-21)23-7-3-5-16-4-1-2-6-20(16)23/h1-14H,15H2,(H,26,30) |
InChI Key |
IKJOZUWFPSRJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=O)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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